3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-(2-Methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-(2-methoxyethyl) substituent at position 3 and a [(3-methylphenyl)methyl]sulfanyl group at position 2 (Figure 1). Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-4-3-5-13(10-12)11-23-17-18-14-6-9-22-15(14)16(20)19(17)7-8-21-2/h3-5,10H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHKBXMDYNXOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CCOC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit various biological activities, including:
- Antitumor Activity : Many derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.
- Enzyme Inhibition : Some compounds within this class act as inhibitors for specific enzymes, including those involved in steroid metabolism.
Antitumor Activity
Several studies have evaluated the antitumor potential of thieno[3,2-d]pyrimidine derivatives. A notable study synthesized a series of these compounds and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives had significant activity against lymphoma cell lines with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | - |
| 12e | K562 | 1.68 | - |
The compound 12e demonstrated a concentration-dependent induction of apoptosis and inhibited cell migration in SU-DHL-6 cells .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects often involves interaction with specific cellular targets:
- EZH2 Inhibition : Compounds have been identified that inhibit the enhancer of zeste homolog 2 (EZH2), a key regulator in cancer progression.
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Some derivatives have been shown to inhibit enzymes such as 17β-HSD1 and 17β-HSD2, which are involved in steroid metabolism and could be relevant for conditions like osteoporosis .
Case Studies and Research Findings
- Study on Antiproliferative Activity : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The study highlighted that modifications to the chemical structure significantly affected biological activity.
- Enzyme Inhibition Study : Another investigation focused on the inhibition of 17β-HSD enzymes using placental enzymes as a model system. Specific compounds exhibited moderate inhibition rates, suggesting potential therapeutic applications in hormone-dependent cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with six structurally related thieno[3,2-d]pyrimidin-4-one derivatives, focusing on substituents, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Substituent Effects on Pharmacological Activity
- Alkyl vs. Aromatic Substituents : The 3-(2-methoxyethyl) group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., 3-phenyl in ). Ethyl or methyl groups (e.g., ) are linked to improved metabolic stability but may reduce target affinity compared to bulkier substituents.
- In contrast, simpler sulfanyl groups (e.g., benzylthio in ) may limit bioavailability.
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) can enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.
Pharmacological Potential
While direct data for the target compound are lacking, analogs with 3-alkyl/aryl and 2-sulfanyl substituents exhibit diverse activities:
- Kinase Inhibition: Thieno[2,3-d]pyrimidinones with electron-deficient aryl groups (e.g., ) are reported to inhibit tyrosine kinases, a property that could extend to the target compound due to its 3-methylphenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
